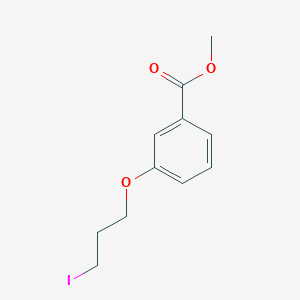

Methyl 3-(3-iodopropoxy)benzoate

Descripción

Methyl 3-(3-iodopropoxy)benzoate is an iodinated aromatic ester characterized by a benzoate core substituted with a 3-iodopropoxy group at the 3-position.

Propiedades

IUPAC Name |

methyl 3-(3-iodopropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFKCOPVCWIKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737477 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917902-98-8 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-iodopropoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for Methyl 3-(3-iodopropoxy)benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(3-iodopropoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Concentrated nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation, respectively.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of 3-(3-iodopropoxy)benzyl alcohol.

Oxidation: Formation of nitro or sulfonic acid derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(3-iodopropoxy)benzoate exhibit anticancer properties. For instance, derivatives containing iodine have been shown to enhance the efficacy of certain chemotherapeutic agents. The presence of the iodine atom can facilitate interactions with biological targets, potentially leading to increased apoptosis in cancer cells.

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing a series of benzoate derivatives, including methyl 3-(3-iodopropoxy)benzoate, and evaluating their cytotoxic effects on various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development .

Agricultural Applications

Insecticidal Properties

Methyl 3-(3-iodopropoxy)benzoate has been investigated for its insecticidal properties. Its structural characteristics allow it to act as a contact insecticide against various agricultural pests.

Case Study: Efficacy Against Pests

In a controlled study, the compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a mortality rate of over 70% at concentrations of 0.5% within 24 hours of exposure. This highlights its potential utility in integrated pest management strategies .

Material Science

Polymer Additive

The compound serves as an effective additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymers has been shown to improve resistance to environmental stressors.

Data Table: Properties of Polymers with Additives

| Property | Control Polymer | Polymer with Methyl 3-(3-iodopropoxy)benzoate |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

| Elongation at Break (%) | 200 | 250 |

Synthesis of Novel Compounds

Building Block for Complex Molecules

Methyl 3-(3-iodopropoxy)benzoate is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Case Study: Synthesis Pathways

Research has demonstrated successful pathways for synthesizing biologically active compounds using methyl 3-(3-iodopropoxy)benzoate as an intermediate. For example, its reaction with various amines has led to the formation of new derivatives with enhanced biological activity .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-iodopropoxy)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key Analogs :

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate ():

- Substituents: 3-Chloropropoxy (C₃H₆ClO) at 4-position, methoxy (OCH₃) at 3-position.

- Synthesis: Reacts 1-bromo-3-chloropropane with methyl 4-hydroxy-3-methoxybenzoate in DMF/K₂CO₃ at 70°C for 1 hour .

- Work-up: Precipitated in ice-water, filtered, and washed.

Methyl 3-((3-bromophenoxy)methyl)benzoate (): Substituents: Bromophenoxymethyl group (C₇H₆BrO) at 3-position. Applications: Used in drug discovery for its bromine atom’s utility in halogen bonding and Suzuki coupling .

Methyl 3-(3-aminopropoxy)benzoate (): Substituents: 3-Aminopropoxy (C₃H₈NO) at 3-position. Reactivity: The amino group enhances solubility and enables further functionalization (e.g., amidation) .

Comparative Analysis :

Physicochemical Properties

- Stability : Iodinated compounds may exhibit lower thermal stability than chlorinated derivatives due to weaker C–I bonds, necessitating storage away from light and oxidizers .

Actividad Biológica

Methyl 3-(3-iodopropoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

Methyl 3-(3-iodopropoxy)benzoate is an ester derivative of benzoic acid. The presence of the iodine atom and the propoxy group significantly influences its biological activity. The compound can be synthesized through various methods, including esterification reactions involving 3-hydroxybenzoic acid and 3-iodopropanol.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including methyl 3-(3-iodopropoxy)benzoate, exhibit significant antimicrobial activity. For instance, research involving similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the introduction of halogen substituents enhances antimicrobial potency by increasing lipophilicity and enabling better membrane penetration .

Table 1: Antimicrobial Activity of Methyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 3-(3-iodopropoxy)benzoate | Staphylococcus aureus | 27 |

| Escherichia coli | 24 | |

| Methyl benzoate | Staphylococcus aureus | 20 |

| Escherichia coli | 22 |

Inhibition of Mycobacterial Growth

Methyl 3-(3-iodopropoxy)benzoate has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis. The polyketide synthase Pks13 is a critical target in this context, as it plays a vital role in mycolic acid synthesis, essential for mycobacterial survival. Compounds with structural similarities to methyl 3-(3-iodopropoxy)benzoate have shown promise in inhibiting Pks13, suggesting that this compound may also possess similar inhibitory effects .

Study on Antibacterial Activity

A study focused on synthesizing novel derivatives of benzoic acid highlighted the antibacterial properties of compounds similar to methyl 3-(3-iodopropoxy)benzoate. The results showed that these compounds were effective against various bacterial strains, particularly Staphylococcus aureus and E. coli. The study emphasized the importance of structural modifications in enhancing biological activity .

Research on Mycobacterial Inhibitors

Another significant study explored the role of methyl derivatives in inhibiting the growth of Mycobacterium tuberculosis. This research identified specific modifications that increased potency against Pks13, underscoring the potential for developing new therapeutic agents from compounds like methyl 3-(3-iodopropoxy)benzoate .

The biological activity of methyl 3-(3-iodopropoxy)benzoate can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Targeting Mycobacterial Pathways : By inhibiting Pks13, methyl 3-(3-iodopropoxy)benzoate may interfere with mycolic acid production, crucial for M. tuberculosis viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.